7-(Diethylamino)-4-(hydroxymethyl)coumarin (CAS 54711-38-5), widely known as DEACM, is a highly specialized photoremovable protecting group (PPG) utilized in the synthesis of light-activated biomolecules and prodrugs . Unlike traditional ultraviolet-dependent photocages, DEACM features a strong electron-donating 7-diethylamino group that red-shifts its absorption maximum into the visible spectrum (~390–400 nm). The 4-hydroxymethyl moiety serves as a critical synthetic handle, enabling direct and high-yield conjugation to carboxylic acids, phosphates, and amines via ester, carbonate, or carbamate linkages. This combination of visible-light responsiveness, intrinsic blue fluorescence, and straightforward processability makes DEACM a premium precursor for developing spatiotemporally controllable probes, caged oligonucleotides, and photopharmacological agents.
Substituting DEACM with standard o-nitrobenzyl (oNB) or nitrophenethyl (NPE) photocages fundamentally compromises experimental and therapeutic viability, as these generic alternatives require high-energy UV light (<365 nm) that induces severe phototoxicity and tissue damage in live-cell workflows [1]. Furthermore, oNB cages are non-fluorescent and generate toxic o-nitrosobenzaldehyde byproducts upon cleavage, destroying the ability to track uncaging events in real time. Attempting to substitute DEACM with cheaper in-class analogs like 7-diethylamino-4-methylcoumarin (Coumarin 1) fails entirely in procurement, as the lack of the 4-hydroxymethyl group prevents direct conjugation to target payloads, forcing buyers into costly, low-yield, multi-step functionalization campaigns.
In complex biological models requiring the independent activation of multiple pathways, DEACM demonstrates strict chromatic orthogonality against standard nitrophenethyl (NPE) and o-nitrobenzyl (oNB) cages. Spectroscopic and HPLC analyses reveal that DEACM-caged substrates can be quantitatively cleaved using 420 nm visible light, a wavelength at which NPE-caged compounds exhibit near-zero photolysis[1]. This allows for sequential two-color uncaging—first releasing the DEACM payload at 420 nm, followed by the NPE payload at 365 nm—without cross-talk.
| Evidence Dimension | Photolysis under 420 nm visible light |
| Target Compound Data | DEACM-caged peptides (Quantitative cleavage) |
| Comparator Or Baseline | NPE-caged peptides (Negligible uncaging / stable) |
| Quantified Difference | Absolute wavelength-selective cleavage at 420 nm |
| Conditions | Aqueous buffer (pH 7.1), 420 nm irradiation followed by 365 nm irradiation, monitored by RP-HPLC |
Allows buyers to procure DEACM as a specialized secondary trigger for advanced multiplexed assays where standard UV cages would cause simultaneous, uncontrolled release.
For kinetic studies and rapid biological triggers, the photolysis rate of the protecting group must significantly outpace the biological event being measured. In comparative studies of caged oligonucleotides, DEACM-modified substrates demonstrated an uncaging efficiency 17 times higher than identical substrates caged with standard nitrophenethyl (NPE) groups under visible light conditions [1]. Quantitative uncaging of DEACM-dG was achieved within 2 minutes using a 400 nm LED, whereas NPE required prolonged UV exposure that risks sample degradation.
| Evidence Dimension | Relative uncaging efficiency |
| Target Compound Data | DEACM-caged oligonucleotide (17x higher efficiency) |
| Comparator Or Baseline | NPE-caged oligonucleotide (Baseline efficiency) |
| Quantified Difference | 17-fold increase in uncaging efficiency |
| Conditions | Aqueous medium, visible light irradiation (400-470 nm) |
Ensures that researchers and developers can achieve rapid, quantitative payload release without subjecting sensitive biological samples to prolonged irradiation.
A major limitation of traditional o-nitrobenzyl (oNB) photocages is their lack of fluorescence, which blinds researchers to the spatial distribution and cleavage kinetics of the prodrug. DEACM overcomes this by functioning simultaneously as a photoremovable protecting group and a fluorescent reporter. In the development of double-photocaged Cathepsin B probes, DEACM provided strong blue fluorescence (excitation ~390 nm), enabling direct, real-time spatiotemporal tracking of the probe's localization and activation in cancer cell cultures, whereas the oNB moiety acted merely as a dark quencher [1].
| Evidence Dimension | Intrinsic reporter capability |
| Target Compound Data | DEACM (Strong blue fluorescence, enables direct tracking) |
| Comparator Or Baseline | o-Nitrobenzyl (oNB) (Non-fluorescent, acts as a quencher) |
| Quantified Difference | Eliminates the need for secondary fluorophore conjugation |
| Conditions | In vitro cancer cell cultures, monitored via fluorescence microscopy |
Dramatically simplifies the synthesis of theranostic agents by combining the protecting group and the imaging reporter into a single, low-molecular-weight moiety.
In industrial and laboratory procurement, the selection of a photocage precursor is heavily dictated by its readiness for conjugation. 7-(Diethylamino)-4-(hydroxymethyl)coumarin (DEACM) possesses a highly reactive primary alcohol at the C4 position, allowing for direct, one-step conversion into carbonates, carbamates, or esters for payload attachment [1]. In contrast, cheaper structural analogs like 7-diethylamino-4-methylcoumarin (Coumarin 1) lack this hydroxyl handle, requiring aggressive, low-yield radical bromination or oxidation steps to become synthetically useful as a photocage.
| Evidence Dimension | Steps to payload conjugation |
| Target Compound Data | DEACM (Direct 1-step conjugation via 4-hydroxymethyl) |
| Comparator Or Baseline | Coumarin 1 (Requires multi-step functionalization) |
| Quantified Difference | Saves at least 1-2 critical synthetic steps and avoids harsh reagents |
| Conditions | Standard organic synthesis workflows for esterification/carbamation |
Directly reduces manufacturing costs, improves overall synthetic yield, and accelerates the development timeline for novel light-activated compounds.
Directly leveraging its orthogonal wavelength selectivity against UV-activated cages, DEACM is the optimal choice for synthesizing secondary triggers in complex biological assays where two distinct drugs or signaling molecules must be released independently using different light wavelengths [1].
Utilizing its intrinsic blue fluorescence, DEACM is ideal for manufacturing trackable prodrugs and activity-based probes. It allows developers to monitor drug localization and confirm the precise moment of uncaging without increasing the molecular weight by adding a separate fluorophore [1].
Because of its superior photolysis kinetics and visible-light activation, DEACM is highly preferred over NPE cages for synthesizing caged DNA/RNA (e.g., DEACM-dG phosphoramidites). This ensures rapid, quantitative uncaging for precise spatiotemporal control of gene expression in live cells without UV-induced DNA damage [2].
Irritant